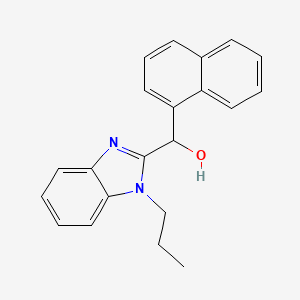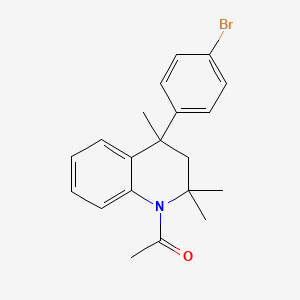
(NAPHTHALEN-1-YL)(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHANOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-naphthyl(1-propyl-1H-benzimidazol-2-yl)methanol” is a compound that contains a benzimidazole moiety . Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . The compound has a molecular formula of C21H20N2O .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been reported in several studies . For instance, a series of new benzimidazolyl-2-hydrazones bearing hydroxyl- and methoxy-groups were synthesized with the aim of developing a class of compounds combining anthelmintic with antioxidant properties .Molecular Structure Analysis
The molecular structure of “1-naphthyl(1-propyl-1H-benzimidazol-2-yl)methanol” consists of a benzimidazole ring attached to a naphthyl group and a propyl group . The average mass of the molecule is 316.396 Da .Chemical Reactions Analysis
Benzimidazole derivatives have been found to react with various free radicals . They can undergo several possible reaction pathways, including HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .Mechanism of Action
While the specific mechanism of action for “1-naphthyl(1-propyl-1H-benzimidazol-2-yl)methanol” is not mentioned in the retrieved papers, benzimidazole derivatives are known for their diverse biological activities . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Future Directions
The future directions for the research on “1-naphthyl(1-propyl-1H-benzimidazol-2-yl)methanol” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of new synthesis methods and the study of their interactions with various biological targets could also be areas of interest .
Properties
IUPAC Name |
naphthalen-1-yl-(1-propylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-2-14-23-19-13-6-5-12-18(19)22-21(23)20(24)17-11-7-9-15-8-3-4-10-16(15)17/h3-13,20,24H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORCAZZNWUJOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5063250.png)

![3-methoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid](/img/structure/B5063271.png)

![2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate](/img/structure/B5063276.png)
![N-(1-{1-[4-(benzyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5063300.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5063303.png)
![5,8-dimethoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B5063304.png)
![(5E)-3-(3-CHLOROPHENYL)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5063316.png)
![[4-bromo-2-[(E)-[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B5063323.png)
![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5063324.png)

![N-(3-{[(4-chlorobenzyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5063333.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-chlorophenyl)benzamide](/img/structure/B5063336.png)
